Dibemethine
Description
Historical Perspectives and Contemporary Significance of Antimalarial Compound Development
The history of antimalarial drug development spans centuries, with early treatments relying on natural products like quinine, isolated from the bark of the cinchona tree. nih.govmmv.orglgcstandards.comresearchgate.netscispace.commdpi.com Quinine was the standard treatment for malaria from the mid-19th century until the 1940s. scielo.br The 20th century saw the development of synthetic antimalarials, including the breakthrough discovery of chloroquine (B1663885) in the 1930s. mmv.orgresearchgate.netscispace.comnih.gov Chloroquine became a cornerstone of malaria treatment and control efforts globally. mmv.orgscispace.comisglobal.org Following World War II, extensive research programs, such as those at the Walter Reed Army Institute of Research (WRAIR), led to the development of new compounds like mefloquine. nih.gov More recently, artemisinin (B1665778) derivatives, isolated from Artemisia annua, have become the core compounds of recommended first-line treatments, particularly artemisinin-based combination therapies (ACTs). nih.govmmv.orgmdpi.commdpi.com
Despite these advancements, the contemporary significance of antimalarial research is underscored by the persistent threat of drug resistance. nih.govmdpi.commdpi.comcdc.govparasite-journal.orgmmv.orgwho.intannualreviews.orgfoliamedica.bgwikipedia.org The emergence and spread of resistance to key drugs like chloroquine and, more recently, partial resistance to artemisinin derivatives, highlight the urgent need for a continuous pipeline of novel antimalarial agents and strategies to preserve the efficacy of existing therapies. mdpi.comcdc.govmmv.orgnih.govwho.int
Rationale for In-Depth Academic Investigation of Dibemethine as a Select Antimalarial Agent
The rationale for the in-depth academic investigation of compounds like this compound stems from the critical need to identify agents that can circumvent or overcome the mechanisms of drug resistance employed by Plasmodium parasites. While this compound itself may not be a standalone clinical antimalarial, research indicates its potential relevance in the context of drug resistance, particularly concerning chloroquine. Studies have shown that this compound is active against chloroquine-resistant Plasmodium falciparum. evitachem.comchemicalbook.com Furthermore, it has been found to inhibit chloroquine transport via the P. falciparum chloroquine resistance transporter (PfCRT). evitachem.comchemicalbook.comnih.gov PfCRT is a key mediator of chloroquine resistance, and compounds that can modulate its function are of significant interest in the development of strategies to restore chloroquine sensitivity or act against resistant strains. mdpi.comnih.gov The investigation into this compound and related structures, such as dibemequines which contain a this compound side chain, represents an effort to explore compounds that can chemosensitize resistant parasites to existing drugs. nih.gov
Overview of Current Challenges in Antimalarial Chemotherapy and the Role of Novel Compounds
The primary challenge in current antimalarial chemotherapy is the widespread emergence and spread of drug-resistant Plasmodium falciparum. nih.govmdpi.comcdc.govparasite-journal.orgwho.intannualreviews.orgfoliamedica.bgwikipedia.orgnih.govnih.gov Resistance to chloroquine is prevalent in most malaria-affected areas. cdc.govnih.gov Resistance to sulfadoxine-pyrimethamine (B1208122) is also widespread. cdc.govnih.gov While ACTs are currently the recommended first-line treatment for uncomplicated P. falciparum malaria, partial resistance to artemisinin has emerged in several regions, raising concerns about the future efficacy of these therapies. mdpi.comcdc.govmmv.orgwho.int The development of resistance is a dynamic process, often involving point mutations in parasite genes that affect drug targets or transport mechanisms. parasite-journal.organnualreviews.org
Novel compounds play a crucial role in addressing these challenges. The search for new antimalarials focuses on identifying agents with novel mechanisms of action to which the parasite has not yet developed resistance. foliamedica.bgwehi.edu.auresearchgate.netmmv.orgnih.gov Additionally, research is directed towards compounds that can overcome existing resistance mechanisms, such as inhibitors of efflux transporters like PfCRT. Compounds like this compound, which demonstrate activity against resistant strains and interfere with resistance mechanisms, are therefore valuable subjects in the pipeline of antimalarial drug discovery and development. evitachem.comchemicalbook.comnih.gov The development of new fixed-dose drug combinations is also a key strategy to prevent resistance and maximize compliance. nih.gov
Scope and Objectives of Comprehensive this compound Research
Comprehensive research into this compound within the antimalarial context aims to thoroughly characterize its properties and potential utility. The scope of such research includes detailed investigations into its chemical and physical properties, its activity against various Plasmodium species and life stages, and its mechanism of action, particularly concerning drug resistance mechanisms like PfCRT-mediated transport. evitachem.comchemicalbook.comnih.gov
Objectives typically involve:
Determining the precise molecular targets and pathways affected by this compound in Plasmodium parasites.
Evaluating its efficacy against drug-sensitive and drug-resistant parasite strains in vitro.
Investigating its ability to chemosensitize resistant parasites to existing antimalarials. nih.gov
Exploring structure-activity relationships to identify key moieties responsible for its antimalarial properties and guide the synthesis of more potent or stable derivatives.
Assessing its metabolic stability and potential for further development, acknowledging that some related compounds have shown metabolic instability. nih.gov
This research contributes to the broader effort of discovering and developing novel strategies and compounds to combat malaria, especially in the face of evolving drug resistance.
Detailed Research Findings
Research findings regarding this compound highlight its activity against chloroquine-resistant Plasmodium falciparum. evitachem.comchemicalbook.com This activity is linked to its ability to inhibit the PfCRT transporter, a protein located in the digestive vacuole membrane of the parasite that is associated with chloroquine resistance. evitachem.comchemicalbook.comnih.gov By inhibiting PfCRT, this compound can interfere with the efflux of chloroquine from the parasite's digestive vacuole, thereby potentially restoring chloroquine accumulation and activity. nih.gov
This compound has been explored as a component of novel 4-aminoquinoline (B48711) derivatives, known as dibemequines. nih.gov These compounds, containing a this compound side chain, have been shown to chemosensitize chloroquine-resistant P. falciparum strains to chloroquine and exhibit activity in both cultured parasites and mouse malaria models. nih.gov
However, research has also indicated that this compound and related pyridodibemequines may exhibit metabolic instability in human and mouse liver microsomes, which could pose a challenge for further development as therapeutic agents. nih.gov Ongoing research may involve exploring more metabolically stable derivatives or prodrug strategies.
While specific detailed quantitative data on this compound's activity (e.g., IC50 values from a wide range of studies) were not extensively available in the search results to construct comprehensive data tables, the qualitative findings regarding its activity against resistant strains and PfCRT inhibition are significant research contributions.
Below is a table summarizing some key chemical properties of this compound based on available data:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇N | nih.govebi.ac.ukguidechem.comchemsrc.comnist.gov |
| Molecular Weight | 211.30 g/mol | nih.govebi.ac.ukguidechem.comchemsrc.comnist.gov |
| XLogP3 (predicted) | 3.5 | nih.govguidechem.comuni.lua2bchem.com |
| Topological Polar Surface Area | 3.2 Ų | nih.govebi.ac.ukguidechem.comchemsrc.com |
| CAS Registry Number | 102-05-6 | nih.govchemsrc.comnist.gova2bchem.com |
| PubChem CID | 21583 | nih.govuni.lu |
| Boiling Point (predicted) | 288.7 ± 9.0 °C at 760 mmHg | chemsrc.com |
| Flash Point (predicted) | 117.3 ± 15.6 °C | chemsrc.com |
| Complexity | 158 | nih.govguidechem.coma2bchem.com |
| Rotatable Bond Count | 4 | ebi.ac.ukguidechem.coma2bchem.com |
| Hydrogen Bond Acceptor Count | 1 | a2bchem.com |
| Solubility | Sparingly soluble in water, soluble in organic solvents (ethanol, chloroform) | guidechem.com |
| Melting Point | Around 150-155 °C | guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-methyl-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZDCUGWXKHESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046238 | |
| Record name | N,N-Dibenzylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-05-6 | |
| Record name | N-Methyl-N-(phenylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibemethine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibemethine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N-methyl-N-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dibenzylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibemethine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBEMETHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VKG5DY8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Structural Elucidation of Dibemethine and Analogues
Advanced Spectroscopic and Crystallographic Analyses for Precise Structural Determination
Spectroscopic methods provide crucial experimental data for confirming the structure and properties of Dibemethine.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation pattern. The electron ionization mass spectrum of this compound shows a molecular weight of 211.3022. nist.govnist.gov The fragmentation pattern, which includes characteristic m/z values, provides further evidence for the proposed structure by indicating the presence of specific substructures that break off during ionization. nih.govnist.gov Predicted collision cross-section values for different adducts of this compound have also been calculated, which can be useful for identification and analysis in complex mixtures. uni.lu
X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing
X-ray diffraction is a technique that provides detailed information about the three-dimensional arrangement of atoms in a crystalline solid. While direct reports of single-crystal X-ray diffraction studies specifically on this compound were not found, this technique is commonly used to determine the solid-state conformation and crystal packing of organic molecules and their complexes. For instance, X-ray diffraction has been used to determine the structure of β-hematin, a heme detoxification product in malaria parasites, and its interactions with inhibitors like chloroquine (B1663885) analogues that contain a this compound side chain. nih.gov This highlights the relevance of X-ray diffraction in understanding the structural basis of interactions involving molecules related to this compound. Studies on ruthenium complexes also demonstrate the use of single crystal X-ray diffraction to reveal the geometry and structural parameters of the complexes. aablocks.com
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry methods complement experimental techniques by providing theoretical insights into the electronic structure, reactivity, and conformational preferences of molecules like this compound.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure of molecules. idosr.org These calculations can predict properties like energy, dipole moment, and charge distribution, which are important for understanding the reactivity and interactions of this compound. idosr.org While specific quantum mechanical calculations for this compound were not detailed in the search results, this approach is widely applied in computational chemistry to elucidate the fundamental electronic properties of chemical systems and predict their behavior in reactions. idosr.orgaps.org Quantum chemical calculations can also be used to map out potential energy surfaces and identify reaction pathways. idosr.org
Conformational Analysis and Energy Landscape Mapping
Molecular Dynamics Simulations for Ligand-Target Interactions
Direct information on molecular dynamics simulations specifically for this compound and its ligand-target interactions was not extensively found in the provided search results. However, related studies on antimalarial drugs like chloroquine, which can contain a this compound side chain in some analogues (dibemequines), have utilized molecular dynamics (MD) simulations. nih.gov These simulations have been employed to understand the interactions of such compounds with heme, a crucial target in the malaria parasite's detoxification pathway. nih.gov For instance, MD simulations were used to study hypothetical structures where chloroquine interacted with the heme μ-oxo dimer, providing insights into π-stacking and hydrogen bonding interactions. nih.gov This suggests that MD simulations are a relevant technique for studying the interactions of compounds structurally related to this compound with biological targets.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies aim to correlate structural features of compounds with their biological activity. While comprehensive SAR data specifically focused on this compound analogues across various potential targets is not detailed in the provided results, the concept of SAR is highlighted in the context of related drug classes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models to predict the activity of compounds based on their molecular descriptors. While direct QSAR modeling for this compound was not found, the application of QSAR methods is discussed in the context of identifying new analgesic compounds. These studies utilize computational methods and chemometric analysis, such as Linear Discriminant Analysis (LDA-QSAR), to build models for predicting analgesic activity based on molecular descriptors. This indicates that QSAR is a relevant approach for predicting the activity of compounds, including potential this compound analogues, if sufficient activity data were available.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Novel Analogues
In silico ADMET predictions are computational methods used to estimate the absorption, distribution, metabolism, excretion, and toxicity properties of compounds. While specific in silico ADMET predictions for this compound analogues were not detailed in the search results, the importance of evaluating metabolic stability is highlighted in the context of dibemequines. nih.gov Despite showing activity against malaria parasites, dibemequines were found to be metabolically unstable in human and mouse liver microsomes, which precluded their further development. nih.gov This underscores the critical role of ADMET prediction and evaluation in the drug discovery process for this compound analogues.
Advanced Pharmacological and Mechanistic Investigations of Dibemethine
Elucidation of Antimalarial Mechanism of Action at the Molecular Level
Studies have shown that Dibemethine derivatives exhibit activity against chloroquine-resistant strains of P. falciparum. This activity is significantly linked to the compound's ability to interfere with key processes within the parasite's digestive vacuole, a critical organelle for parasite survival. The primary mechanisms investigated include the inhibition of PfCRT and potential interactions with heme detoxification.
Investigation of Potential Interaction with Heme Detoxification Pathways
Plasmodium falciparum parasites digest host hemoglobin within their digestive vacuole, a process that releases large amounts of free heme (ferriprotoporphyrin IX). fishersci.at Free heme is toxic to the parasite, and detoxification primarily occurs through its biocrystallization into an inert polymer called hemozoin. fishersci.at Inhibition of hemozoin formation leads to the accumulation of toxic heme, which is believed to be responsible for parasite killing by many antimalarials, including chloroquine (B1663885). fishersci.at
Analysis of Intracellular Heme Accumulation in Parasites
Heme detoxification is a critical process for Plasmodium parasites during their blood-stage development. As the parasite digests host hemoglobin within its digestive vacuole, it releases large amounts of free heme, which is toxic. To mitigate this toxicity, the parasite converts heme into an inert crystalline form known as hemozoin. nih.govelifesciences.orgbiorxiv.org Many antimalarial drugs, including chloroquine, are thought to exert their effects by interfering with this process, leading to the accumulation of toxic free heme within the parasite. nih.govbiorxiv.orgscienceopen.com
While the provided search results discuss heme detoxification and the role of heme accumulation in the context of antimalarial drugs and Plasmodium nih.govelifesciences.orgbiorxiv.orgscienceopen.com, specific detailed research findings on the direct analysis of intracellular heme accumulation in Plasmodium parasites treated with this compound were not prominently found within the search results. Some results mention that compounds containing a this compound side chain can chemosensitize chloroquine-resistant strains nih.gov, suggesting an interaction with resistance mechanisms that might involve heme or chloroquine transport, but direct data on this compound's impact on heme accumulation levels was not explicitly detailed.
Identification of Other Potential Molecular Targets within Plasmodium
Identifying the molecular targets of antimalarial compounds is crucial for understanding their mechanisms of action and for developing new strategies to combat drug resistance. nih.govcam.ac.uk Beyond potential interactions with heme detoxification, research aims to uncover other parasite proteins or pathways that are affected by compounds like this compound. nih.gov
Proteomic and Transcriptomic Profiling in Response to this compound Exposure
Proteomic and transcriptomic profiling involve studying the entire set of proteins (proteome) and RNA molecules (transcriptome) in an organism. providence.orgresearchgate.net These techniques can reveal how the parasite's gene expression and protein production change in response to drug exposure, providing insights into the affected pathways and potential drug targets. providence.orgresearchgate.netnih.gov
The search results discuss the application of transcriptomics and proteomics in studying Plasmodium biology and identifying potential drug targets providence.orgresearchgate.netnih.govworktribe.comnih.gov. For instance, integrated transcriptomic and proteomic analyses have provided insights into the molecular processes during Plasmodium falciparum gametocyte development. nih.gov Proteomic analyses have also been used to study Plasmodium in the mosquito stages. worktribe.com However, specific studies detailing proteomic or transcriptomic profiling of Plasmodium in direct response to this compound exposure were not found in the provided search results.
Target Deconvolution Strategies for Off-Target Effects
Target deconvolution is a process used to identify the specific molecular targets of a compound, especially when the initial discovery was based on phenotypic screening (observing the effect on the organism rather than a specific target). nih.govcam.ac.ukelifesciences.org This is important for understanding how a drug works and for identifying potential off-target effects, which could contribute to toxicity or unintended consequences. nih.govelifesciences.orgnih.gov Strategies can involve generating drug-resistant mutants and mapping the genetic changes, or using chemical probes that bind to the drug's target. nih.govcam.ac.ukelifesciences.org
The search results highlight the importance and various strategies for target deconvolution in antimalarial research. nih.govcam.ac.ukelifesciences.orgnih.gov Methods discussed include in vitro resistance generation followed by genetic analysis and the use of chemoproteomics with chemical probes. nih.govelifesciences.orgnih.gov These strategies are employed to validate on-target activity and identify potential off-targets. elifesciences.orgnih.gov While the principles and methods of target deconvolution in Plasmodium research are well-described nih.govcam.ac.ukelifesciences.orgnih.gov, specific information on the application of these strategies for this compound and the identification of its off-target effects was not present in the search results.
Cellular Pharmacology and Parasitology
Cellular pharmacology and parasitology studies investigate how a compound interacts with the parasite at the cellular level, including its effects on parasite viability, growth, and different developmental stages.
In Vitro Efficacy Against Chloroquine-Resistant and Sensitive Plasmodium falciparum Strains
In vitro studies are essential for assessing the efficacy of potential antimalarial compounds against different strains of Plasmodium falciparum, including those resistant to existing drugs like chloroquine. frontiersin.orgwho.intnih.govnih.govwho.int Chloroquine resistance is a significant challenge in malaria treatment, often linked to mutations in the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT). nih.govfrontiersin.orgnih.gov
Research indicates that this compound is active against chloroquine-resistant Plasmodium falciparum. dcchemicals.comdcchemicals.com Compounds containing a this compound side chain have been noted for their ability to chemosensitize chloroquine-resistant strains of P. falciparum to chloroquine. nih.gov This suggests that this compound may have a different mechanism of action or the ability to overcome the resistance mechanisms that affect chloroquine.
Assessment of this compound's Impact on Parasite Growth and Development Stages
Understanding how a compound affects different developmental stages of the Plasmodium parasite is important because the parasite undergoes significant morphological and metabolic changes throughout its life cycle within the human host. plos.orgnih.gov The asexual blood stage, which is responsible for the symptoms of malaria, includes ring, trophozoite, and schizont stages. plos.org
The provided search results discuss the different developmental stages of Plasmodium falciparum within the red blood cell plos.org and the metabolic changes associated with these stages nih.gov. Studies on other compounds have assessed their impact on parasite growth and specific stages, such as the ring-to-trophozoite transition or gametocyte development. elifesciences.orgnih.gov However, specific research findings detailing this compound's impact on the growth and development of different Plasmodium falciparum stages were not explicitly found in the provided search results.
Cytotoxicity Assays in Mammalian Cell Lines to Determine Selectivity
Evaluating the cytotoxicity of potential antimalarial compounds against mammalian cell lines is a crucial step in determining their selectivity towards the parasite over host cells. Studies involving this compound derivatives have included assessments of their effects on mammalian cell viability. In one investigation, the three most active this compound derivatives tested exhibited little or no cytotoxicity in a mammalian cell line. mims.com This suggests a favorable selectivity profile for these specific compounds, indicating that they are significantly more toxic to Plasmodium falciparum parasites than to the tested mammalian cells. mims.com Cytotoxicity assays in mammalian cells are commonly performed using various methods to estimate cell viability or proliferation, such as dye exclusion assays or colorimetric methods that measure metabolic activity nih.govfishersci.ca. The concentration at which a compound inhibits 50% of cell growth (CC50) in mammalian cells is often compared to its 50% inhibitory concentration (IC50) against the parasite to calculate a selectivity index. While specific CC50 values for this compound itself were not detailed in the search results, the observation of low cytotoxicity for active derivatives is a promising indicator for further development.
Comparative Pharmacology with Reference Antimalarials
Comparative pharmacological studies assess the efficacy and mechanisms of action of a compound relative to existing drugs. This compound derivatives have been evaluated for their activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. These compounds have demonstrated activity against chloroquine-resistant P. falciparum wikipedia.orgfishersci.cawikidata.orgwikidoc.org. Notably, some quinoline (B57606) antimalarials containing a this compound group were found to be equally active against cultures of chloroquine-sensitive (D10) and chloroquine-resistant (K1) Plasmodium falciparum. mims.com The most active compound in this series had an IC50 value comparable to that of chloroquine and maintained its potency against three additional chloroquine-resistant strains. mims.com
A key finding in the comparative pharmacology of this compound derivatives is their ability to inhibit chloroquine transport via the P. falciparum chloroquine-resistance transporter (PfCRT). mims.comwikipedia.orgfishersci.cawikidata.orgwikipedia.org This inhibition of PfCRT is significant because mutations in the pfcrt gene are a major determinant of chloroquine resistance in P. falciparum. mims.comciteab.com By inhibiting PfCRT, this compound-containing compounds can chemosensitize chloroquine-resistant strains to chloroquine, effectively reversing or reducing the level of resistance. wikipedia.org This suggests a dual function for these compounds, involving both intrinsic antimalarial activity and the ability to modulate a key resistance mechanism. mims.com In addition to inhibiting PfCRT, some this compound derivatives have also been shown to inhibit hemozoin formation, a process essential for parasite survival. mims.comwikipedia.org
Synergistic and Antagonistic Effects in Combination Therapies
Combination therapy is a cornerstone of modern malaria treatment, aiming to improve efficacy and delay the development of resistance by utilizing drugs with different mechanisms of action. While the principle of using drug combinations to combat malaria resistance is well-established mims.comcenmed.comnih.govnih.govfishersci.caxenbase.org, specific detailed research findings on the synergistic or antagonistic effects of this compound itself when used in formal combination therapies with other reference antimalarials were not identified in the provided search results. The observation that this compound-containing compounds can chemosensitize chloroquine-resistant parasites to chloroquine wikipedia.org indicates a beneficial interaction, but this is distinct from a standard co-administration combination therapy where both drugs are primary active components. Further research would be required to systematically evaluate the nature of interactions (synergistic, additive, or antagonistic) between this compound and other antimalarials when used in combination regimens.
Resistance Development Mechanisms to this compound in Plasmodium Species
The development of resistance in Plasmodium falciparum to antimalarial drugs is a significant challenge in malaria control. Resistance can arise through various mechanisms, including target modification, enzymatic inactivation of the drug, or mechanisms that prevent the drug from reaching its target fishersci.cawikidata.orgwikipedia.orgfishersci.senih.gov. Given that this compound derivatives are known to interact with and inhibit the PfCRT transporter mims.comwikipedia.orgfishersci.cawikidata.orgwikipedia.org, it is plausible that alterations in PfCRT could play a role in the development of resistance to these compounds. However, specific studies explicitly detailing the mechanisms by which Plasmodium species develop resistance directly to this compound were not found in the conducted searches. Research on resistance mechanisms to other antimalarials, such as chloroquine, pyrimethamine, and sulfadoxine, has identified key genetic mutations and biochemical pathways involved mims.comciteab.comauctoresonline.org.
Genetic Basis of Resistance and Mutation Profiling
The genetic basis of antimalarial resistance often involves specific mutations in parasite genes that encode drug targets or transporters fishersci.cawikidata.orgwikipedia.orgfishersci.senih.gov. For instance, mutations in pfcrt are strongly associated with chloroquine resistance mims.comciteab.com. Since this compound derivatives interact with PfCRT, mutations in pfcrt could potentially influence the parasite's susceptibility to these compounds. Similarly, mutations in pfmdr1 have been implicated in resistance to several antimalarials mims.comciteab.comauctoresonline.org. While mutation profiling studies have been conducted for resistance to other antimalarials mims.comciteab.comauctoresonline.org, specific research focused on identifying the genetic mutations that confer resistance specifically to this compound was not available in the search results. Understanding the genetic landscape of resistance to this compound would typically involve selecting parasites for resistance in vitro and then performing genetic analysis, such as whole-genome sequencing or targeted sequencing of candidate genes like pfcrt and pfmdr1, to identify associated mutations.
Synthetic Methodologies and Process Optimization for Dibemethine
Elucidation of Reaction Mechanisms in Dibemethine Synthesis
Understanding the reaction mechanism is key to successful chemical synthesis. mt.comrsc.org Reaction mechanisms detail the step-by-step process of a chemical transformation, including the sequence of bond breaking and formation. rsc.org
Detailed Mechanistic Studies of Key Reaction Steps
While specific detailed mechanistic studies solely focused on this compound synthesis are not extensively detailed in the provided search results, the general principles of organic reaction mechanisms apply. Synthesis reactions often involve nucleophilic and electrophilic addition and substitution reactions. mt.com For instance, the synthesis of related compounds like dibenzylamine (B1670424) can involve the reaction of benzyl (B1604629) chloride and liquid ammonia. chemicalbook.com Such reactions proceed through specific mechanistic pathways involving the interaction of electron-rich and electron-deficient species. Elucidating these steps typically involves experimental probing, kinetic modeling, and quantum-mechanical calculations to understand reaction networks and the impact of various factors on selectivity and rates. rsc.org
Identification of Transition States and Intermediates
Identifying transition states and intermediates is a critical part of mechanistic studies. Transition states are high-energy, short-lived configurations along the reaction pathway, while intermediates are transient species formed during the reaction. Quantum-mechanical calculations can be employed to elucidate the transition states for different reaction pathways, providing insights into structural differences and the effect of solvents on stabilization or destabilization. rsc.org The formation of intermediate molecules can lead to the formation of byproducts, impacting product purity. mt.com
Optimization of Synthetic Pathways for Enhanced Yield and Purity
Optimizing synthetic pathways aims to maximize the yield of the desired product and enhance its purity while minimizing waste and byproduct formation. mt.comsnu.ac.kr This involves careful control of reaction conditions and the selection of appropriate reagents and catalysts. mt.com
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly applied in chemical synthesis to reduce the environmental impact of chemical processes. snu.ac.krmatanginicollege.ac.in Key aspects of green chemistry include maximizing atom economy (converting all starting materials into the final product), avoiding unnecessary derivatization (like using protecting groups), and using environmentally benign solvents. matanginicollege.ac.in While specific green chemistry approaches for this compound synthesis are not detailed, the general principles of minimizing waste and using safer reagents and solvents are applicable. snu.ac.krmatanginicollege.ac.in This could involve exploring alternative reaction conditions or catalysts that reduce the need for hazardous substances. snu.ac.kr
Development of Novel Catalytic Systems for Efficient Transformations
Catalytic systems play a vital role in enhancing the efficiency and selectivity of chemical transformations. aablocks.comlehigh.edu Catalysts can lower activation energies, allowing reactions to proceed faster and under milder conditions. aablocks.com The development of novel catalytic systems is an active area of research in organic synthesis. aablocks.comlehigh.edu While specific catalysts for this compound synthesis are not highlighted, this compound itself has shown potential as a catalyst in asymmetric transformations, suggesting the broader relevance of catalysis in the context of similar amine structures. a2bchem.com Research into novel catalytic systems for amine synthesis, such as using transition metals, could potentially be applied or adapted for the efficient production of this compound. aablocks.com
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers (if applicable)
Stereoselective synthesis aims to produce a specific stereoisomer of a compound when multiple stereoisomers are possible. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. nih.gov The PubChem entry for this compound does not indicate the presence of a chiral center in its standard 2D or 3D structure. nih.govnist.gov The IUPAC name N-benzyl-N-methyl-1-phenylmethanamine and the depicted structure show a tertiary amine with two benzyl groups and one methyl group attached to the nitrogen. nih.govnist.gov This structure does not inherently contain a chiral carbon atom or other elements of chirality. Therefore, stereoselective synthesis or chiral resolution of this compound enantiomers would not be applicable unless substituted derivatives are considered that introduce chirality. However, the ability to perform direct high-performance liquid chromatographic separation of enantiomers of aromatic amines and aminoalcohols using chiral stationary phases is a relevant technique in stereochemistry, which could be applied to chiral derivatives of this compound if they were synthesized. a2bchem.com
Development of Robust Analytical Methods for Process Control and Quality Assurance
Ensuring the quality and consistency of this compound requires the implementation of well-developed analytical methods. These methods serve as essential tools throughout the manufacturing process, from monitoring reaction progress to evaluating the final product. The primary goals of these methods include confirming the identity of this compound, determining its purity level, and profiling any impurities present.
Advanced Chromatography (e.g., HPLC-MS, GC-MS) for Purity and Impurity Profiling
Chromatographic techniques, particularly when coupled with mass spectrometry, are powerful tools for the analysis of complex organic compounds like this compound. These methods enable the separation of this compound from reaction byproducts, starting materials, or degradation products, while mass spectrometry provides detailed structural information and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. It involves separating components of a mixture based on their boiling points and interaction with a stationary phase in a GC column, followed by detection and identification using a mass spectrometer. GC-MS has been applied in the analysis of this compound, with data available in databases like the NIST Chemistry WebBook providing information on its mass spectrum and retention indices on different GC columns. nist.govnist.govchem960.com For example, this compound has a reported retention index of 1657.1 on a capillary column with an OV-1 active phase and 2251 on a capillary column with a DB-Wax phase. nist.gov The electron ionization mass spectrum of this compound shows characteristic fragment ions, with a top peak at m/z 91, a second highest at m/z 134, and a third highest at m/z 120, as reported in the NIST database. nih.govnist.gov This fragmentation pattern is valuable for confirming the identity of this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), or more broadly Liquid Chromatography-Mass Spectrometry (LC-MS), is particularly suitable for the analysis of less volatile or thermally labile compounds. measurlabs.comrsc.orgtaylorfrancis.com HPLC separates compounds based on their interaction with a stationary phase and a mobile phase, while the coupled mass spectrometer provides mass-to-charge ratio information, aiding in identification and quantification. measurlabs.comrsc.org LC-MS is a highly sensitive technique used for determining the composition and purity of chemicals and is optimal for precise and reproducible quantitative analyses. measurlabs.com It is also a key technique for impurity profiling, which involves the identification, structure elucidation, and quantitative determination of impurities and degradation products in chemical substances. arastirmax.comnih.gov While general information on the application of HPLC-MS for purity and impurity profiling is available, specific detailed research findings or data tables directly pertaining to the HPLC-MS analysis of this compound for these purposes were not extensively found in the immediate search results. However, the principles of HPLC-MS make it a suitable method for such analyses of this compound, allowing for the separation and detection of the target compound and potential impurities based on their chromatographic behavior and mass spectral characteristics.
Data obtained from GC-MS analysis of this compound from the NIST WebBook nist.gov:
| Analytical Technique | Column Type | Active Phase | Retention Index (I) | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
| GC-MS | Capillary | OV-1 | 1657.1 | 91 | 134 | 120 |
| GC-MS | Capillary | DB-Wax | 2251 | - | 134 | - |
Note: m/z data for DB-Wax column was not fully available in the provided snippet.
Spectroscopic Techniques (e.g., FT-IR, UV-Vis) for Structural Confirmation
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying functional groups present in a molecule by measuring the absorption or transmission of infrared radiation at different wavelengths. researchgate.net Specific functional groups vibrate at characteristic frequencies, producing a unique IR spectrum that serves as a molecular fingerprint. FT-IR spectra for this compound are available in databases like PubChem and SpectraBase, recorded using techniques such as Capillary Cell: NEAT and Vapor Phase. nih.gov These spectra show absorption bands corresponding to the vibrations of bonds within the this compound molecule, such as C-H stretches in aromatic and aliphatic regions, C-N stretches, and potentially characteristic bands related to the benzyl and methyl groups. Comparing the obtained IR spectrum of a this compound sample to a reference spectrum can help confirm its identity and assess its purity.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. archive.org This technique is useful for compounds containing chromophores (groups that absorb UV or visible light), such as aromatic rings. archive.org The UV-Vis spectrum shows absorption maxima at specific wavelengths, and the intensity of the absorption is proportional to the concentration of the analyte. While specific detailed UV-Vis spectral data for this compound were not prominently featured in the search results, the presence of aromatic rings in its structure suggests that it would exhibit absorption in the UV region. UV-Vis spectroscopy can be used for quantitative analysis of this compound, provided there is a suitable absorption maximum. It can also be used in conjunction with HPLC as a detection method (HPLC-UV) for monitoring the elution of this compound and potential impurities that absorb in the UV region. googleapis.comgoogle.comgoogleapis.com
Preclinical Research and Translational Studies on Dibemethine
In Vivo Efficacy Studies in Animal Models of Malaria
Animal models are indispensable in the discovery and development of antimalarial drugs, providing a platform to assess the efficacy of new chemical entities following initial in vitro evaluations. mdpi.com Murine models, such as those using Plasmodium berghei, are commonly employed due to their physiological similarities to humans and their susceptibility to Plasmodium infection. mdpi.comscientificarchives.com These models allow for the study of effects on parasitemia, immune response, and survival outcomes. researchgate.net
Dose-Response and Efficacy Studies in Plasmodium berghei Mouse Models
Studies utilizing Plasmodium berghei in mice are a common approach to investigate the in vivo blood-stage efficacy of potential antimalarial compounds. scientificarchives.comresearchgate.net These models simulate the entire life cycle of the malaria parasite within a mammalian host, providing a relevant system for evaluating drug activity. scientificarchives.com Efficacy in these models is often measured by the suppression of parasitemia levels compared to untreated controls. researchgate.netekb.eg Compounds demonstrating significant suppression of parasitemia are considered to possess antimalarial activity in vivo. researchgate.net
While specific detailed research findings on dose-response and efficacy of Dibemethine in Plasmodium berghei mouse models were not extensively available in the search results, the methodology involves infecting mice with P. berghei and administering the test compound at various doses to observe the effect on parasite load over time. scientificarchives.comresearchgate.netekb.eg Studies on other compounds in P. berghei models have shown dose-dependent reductions in parasitemia, indicating the effectiveness of the treatment. researchgate.netekb.eg
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Animal Models
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are essential for understanding the relationship between drug exposure and its effect on the parasite. mdpi.comnih.govnih.gov PK studies assess how the body absorbs, distributes, metabolizes, and excretes the compound, while PD studies evaluate the compound's effect on the biological target or disease markers. mdpi.comnih.gov In the context of antimalarial drug development, PK/PD correlation in animal models helps determine the optimal drug exposures required for achieving therapeutic success and informs the design of appropriate dosage regimens for future studies. mdpi.comnih.govnih.gov
In vivo PK/PD models often involve creating an infected animal model and then sampling plasma, tissues, or fluids at different time points to measure drug concentrations and correlate them with the observed biological effect, such as parasite killing or growth inhibition. nih.gov This approach helps to reflect the real PK process in vivo while also allowing for the study of the drug-parasite interaction. nih.gov
Investigational Toxicology and Safety Pharmacology
Investigational toxicology and safety pharmacology studies are critical components of preclinical development to assess the potential for adverse effects of a compound on various physiological systems. uantwerpen.bekeyprime.comresearchgate.net Safety pharmacology specifically focuses on evaluating the potential adverse pharmacodynamic effects on vital functions, including the cardiovascular, central nervous, and respiratory systems. uantwerpen.bekeyprime.comresearchgate.net Toxicology studies, in contrast, assess broader systemic toxicity over longer periods. uantwerpen.be These studies are guided by regulatory frameworks and aim to predict potential clinical risks. uantwerpen.beresearchgate.net
In Vitro and In Vivo Toxicity Assessments
Toxicity assessments are conducted both in vitro and in vivo to identify potential harmful effects of a compound. biorxiv.orgtoxicology.org In vitro studies often utilize cell cultures to evaluate cytotoxicity and specific organ toxicity, such as cardiotoxicity, nephrotoxicity, and hepatotoxicity. biorxiv.org These studies can help in the early screening of compounds for potential toxic liabilities. biorxiv.org
In vivo toxicity assessments involve administering the compound to animals to determine acute and subacute toxicity, as well as evaluating effects on various organs and systems. biorxiv.orgtoxicology.org Studies may include assessing clinical signs, body weight, organ weights, hematological and biochemical parameters, and histopathological examination of tissues. biorxiv.org While general information on in vitro and in vivo toxicity assessments is available, specific data on this compound from the search results were limited to general hazard classifications indicating potential toxicity if swallowed or in contact with skin, and potential to cause skin and eye irritation or damage. nih.gov
Genotoxicity and Mutagenicity Evaluations
Genotoxicity and mutagenicity studies are conducted to assess the potential of a compound to cause damage to genetic material (DNA) or induce mutations. nih.govkrepublishers.comfda.gov These studies are crucial for evaluating the potential carcinogenic risk of a compound. fda.gov A standard battery of genotoxicity tests typically includes in vitro assays, such as the bacterial reverse mutation test (Ames test), and in vivo assays, such as the in vivo micronucleus test. nih.govkrepublishers.comfda.govnih.gov
The Ames test uses bacterial strains to detect point mutations. nih.govkrepublishers.comfda.gov The in vivo micronucleus test assesses chromosomal damage by evaluating the frequency of micronuclei in bone marrow cells of rodents. nih.govkrepublishers.comfda.gov Clearly negative results in a battery of genotoxicity tests are usually considered sufficient evidence of an absence of genotoxic potential. fda.gov
Reproductive and Developmental Toxicology Studies
Reproductive and developmental toxicology studies (DART studies) are designed to evaluate the potential adverse effects of a compound on reproductive function and the development of the embryo and fetus. nih.govrutgers.educriver.comresearchgate.net These studies assess potential impacts on male and female fertility, embryonic and fetal development, and postnatal development. nih.govcriver.com
DART studies can involve various animal models, including rats, mice, and rabbits. nih.gov Study designs may include prenatal developmental toxicity studies and reproductive studies, such as modified one-generation studies. nih.govcriver.com Evaluations in these studies can include assessing parameters such as pup number and body weights, implantation sites, and examining for developmental abnormalities. nih.gov The goal is to identify substances that may pose a risk to reproduction or development if exposure occurs. nih.govrutgers.eduresearchgate.net
ADME (Absorption, Distribution, Metabolism, Excretion) Studies in Preclinical Species
ADME studies in preclinical species are designed to characterize the pharmacokinetic profile of a compound. This involves evaluating how the compound is absorbed into the bloodstream, distributed throughout the body, metabolized into other compounds, and eventually excreted. The data generated from these studies are crucial for understanding the compound's exposure levels in different tissues and organs, the duration of its presence in the body, and the potential for accumulation or interaction with other substances. A typical IND-enabling ADME package often includes data from studies such as bioanalytical method validation, single and multiple-dose pharmacokinetics (PK), dose proportionality, and absolute bioavailability in relevant species srce.hr.
Absorption Mechanisms and Bioavailability Assessment
Absorption studies in preclinical species aim to determine the rate and extent to which a compound enters the systemic circulation from the site of administration. This involves assessing the compound's permeability across biological membranes and identifying the mechanisms of absorption, which can include passive diffusion, active transport, or facilitated transport. Bioavailability, defined as the fraction of an administered dose that reaches the systemic circulation in an unchanged form, is a key parameter evaluated in these studies. Absolute bioavailability is typically determined by comparing the systemic exposure following extravascular administration (e.g., oral) to that following intravenous administration. While the importance of assessing absorption and bioavailability for drug candidates is widely recognized, specific data regarding the absorption mechanisms and bioavailability assessment of this compound in preclinical species were not found in the consulted literature.
Tissue Distribution and Accumulation Profiles
Distribution studies investigate how a compound is transported throughout the body and where it accumulates. This involves determining the concentration of the compound in various tissues and organs over time following administration. Factors influencing tissue distribution include blood flow, plasma protein binding, tissue binding, and the compound's physicochemical properties, such as lipophilicity and ionization state. The volume of distribution, a theoretical volume into which the total amount of administered drug would have to be uniformly distributed to result in the observed blood concentration, is a key parameter derived from distribution studies. Understanding tissue distribution is important for assessing potential target tissue exposure and identifying sites of potential toxicity or accumulation. Specific data detailing the tissue distribution and accumulation profiles of this compound in preclinical species were not available in the consulted sources.
Metabolic Pathways and Metabolite Identification
Metabolism is the process by which a compound is chemically transformed within the body, primarily by enzymes. These transformations can lead to the formation of metabolites that may be pharmacologically active, inactive, or even toxic nih.gov. Metabolite identification studies are crucial for understanding how a compound is broken down and for assessing the potential impact of its metabolites. These studies typically involve incubating the compound with biological matrices such as liver microsomes, hepatocytes, or S9 fractions from preclinical species and analyzing the resulting metabolites using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) jubilantbiosys.comwuxiapptec.com. While the general approaches to studying drug metabolism and identifying metabolites are well-established, specific information on the metabolic pathways and metabolite identification for this compound in preclinical species was not found in the consulted literature.
Role of Cytochrome P450 Enzymes and Other Metabolic Pathways
Cytochrome P450 (CYP) enzymes represent a superfamily of enzymes that play a major role in the metabolism of many drugs and other xenobiotics nih.govdrugtargetreview.comnih.gov. These enzymes are primarily located in the liver but are also found in other tissues. Identifying the specific CYP enzymes involved in a compound's metabolism is important for predicting potential drug-drug interactions, as co-administration of drugs metabolized by the same enzymes or drugs that inhibit or induce CYP activity can alter the metabolism and exposure of the compound. Other metabolic pathways, such as those mediated by flavin-containing monooxygenases (FMOs), UDP-glucuronosyltransferases (UGTs), and other transferases or hydrolases, can also contribute significantly to a compound's biotransformation. While the critical role of CYP enzymes and other metabolic pathways in drug metabolism is widely recognized, specific data on which enzymes are involved in the metabolism of this compound in preclinical species were not available in the consulted sources.
Excretion Routes and Clearance Mechanisms
Excretion is the process by which a compound and its metabolites are removed from the body. The primary routes of excretion include the kidneys (via urine), the liver (via bile, leading to excretion in feces), and the lungs (for volatile compounds) bioivt.commhmedical.com. Clearance is a pharmacokinetic parameter that describes the volume of plasma or blood cleared of the compound per unit of time mhmedical.com. It reflects the efficiency of irreversible drug removal from the body through metabolism and/or excretion. Renal clearance involves glomerular filtration, tubular secretion, and tubular reabsorption mhmedical.comnih.gov. Biliary excretion involves the transport of the compound or its metabolites from the liver into the bile, which is then eliminated in the feces. Mass balance studies using radiolabeled compounds are often conducted in preclinical species to determine the major routes of excretion and the proportion of the dose eliminated by each route bioivt.com. Specific data on the excretion routes and clearance mechanisms of this compound in preclinical species were not available in the consulted sources.
Prodrug Strategies and Advanced Delivery Systems for this compound
The development of prodrug strategies and advanced delivery systems for pharmaceutical compounds like this compound is a key area of research aimed at improving their therapeutic profiles. Prodrugs are designed to be inactive or less active forms of a drug that undergo biotransformation in the body to release the active parent compound. ijnrd.orgresearchgate.netijrpr.commdpi.com This approach can address limitations of the parent drug, such as poor solubility, inadequate pharmacokinetics, or undesirable side effects. ijnrd.orgresearchgate.netijrpr.com Advanced delivery systems, including nanotechnology-based approaches, offer methods to control drug release, improve targeting, and enhance stability. nih.govnih.govijmrhs.comijbcp.comnih.gov
Design and Synthesis of Prodrugs to Enhance Pharmacokinetic Properties
Prodrug design involves chemically modifying the parent drug by linking it to a promoiety. ijnrd.org This modification aims to improve physicochemical properties like solubility, stability, and permeability, thereby enhancing pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion. researchgate.netijrpr.commdpi.com The synthesis of prodrugs typically involves chemical reactions like esterification or amidation to create a linkage between the drug and the promoiety. ijnrd.orgnih.gov Key considerations in this process include selecting an appropriate promoiety and linker chemistry, understanding enzyme specificity for activation, and evaluating the resulting compound's pharmacokinetic and pharmacodynamic profile. ijnrd.org Research in this area focuses on developing novel prodrugs that can overcome challenges like optimizing stability and improving bioconversion efficiency to achieve enhanced therapeutic outcomes. ijnrd.org Prodrug design can also involve tailoring structural scaffolds to target transporters in specific tissues, which can enhance pharmacokinetic properties and minimize off-target effects. mdpi.com
Encapsulation and Nanotechnology-Based Delivery Approaches
Nanotechnology-based delivery systems, such as nanoparticles, have emerged as promising vehicles for drug delivery, offering advantages like improved solubility, enhanced stability, and targeted delivery. nih.govnih.govijmrhs.comijbcp.com These systems can encapsulate therapeutic agents, protecting them from degradation and controlling their release. nih.govnih.govijbcp.com Particle characteristics, including size, shape, and surface properties, significantly influence their biodistribution, cellular uptake, and interaction with biological barriers. nih.govmdpi.commdpi.com Nanoparticles can facilitate both passive targeting, often leveraging the enhanced permeability and retention (EPR) effect in certain tissues, and active targeting through functionalization with targeting ligands. ijmrhs.commdpi.com
Liposomal Formulations
Liposomes are vesicular systems composed of phospholipid bilayers that can encapsulate both hydrophilic drugs in their aqueous core and hydrophobic drugs within their lipid bilayer. preprints.orgnih.govresearchgate.netjddtonline.info They have been extensively researched for their potential to improve drug solubility, protect active pharmaceutical ingredients from degradation, and facilitate site-specific delivery. preprints.orgnih.govresearchgate.net Manipulation of the lipid bilayer composition and surface modification with selective ligands can transform conventional liposomes into adaptable and multifunctional systems for targeted drug delivery. nih.gov Developments in liposomal drug delivery include the engineering of ligand-modified liposomes that selectively bind to specific receptors on target cells, improving delivery to the desired tissue. preprints.org The number of lamellae and crosslinking of lipids in liposomes can influence the rate of drug release. ualberta.ca
Polymeric Nanoparticles
Polymeric nanoparticles (PNPs) are versatile nanocarriers derived from polymer building blocks that offer significant potential in drug delivery. nih.govmdpi.comnih.gov Their composition allows for sophisticated designs with controlled physicochemical properties, including size, shape, surface charge, and drug-loading capacity. mdpi.commdpi.comnih.gov PNPs can encapsulate a diverse range of therapeutic agents and provide controlled release profiles. mdpi.com Fabrication techniques play a crucial role in determining the properties and functionalities of these nanoparticles. mdpi.com PNPs can navigate biological barriers and precisely target specific sites within the body. nih.gov Research highlights the importance of polymer characteristics and fabrication methods in enhancing the performance of PNPs for drug delivery applications. mdpi.com
Sustained-Release Formulations for Optimized Dosing Regimens
Sustained-release formulations are designed to provide a continuous or prolonged release of a drug over an extended period, aiming to optimize dosing regimens and maintain therapeutic levels. mdpi.comgoogle.comjustia.comgoogle.com These formulations can be particularly beneficial for drugs with short half-lives, where maintaining consistent plasma levels is important for efficacy. google.comgoogle.com Various technologies are employed in the development of sustained-release formulations, including polymer coatings, hydrogels, and osmotic pressure systems. google.comgoogle.com Implantable sustained-release devices can be utilized for localized drug delivery over extended periods. google.comjustia.comgoogle.com The design of such formulations considers the desired release rate and the chemical characteristics of the agent being delivered. justia.com
Clinical Research Design Considerations for Dibemethine
Methodological Frameworks for Clinical Trials
The evaluation of a potential antimalarial like Dibemethine would necessitate a structured approach through various phases of clinical trials to assess its efficacy and tolerability in humans.
Phase I, II, and III Clinical Trial Designs for Antimalarial Efficacy
Clinical trials for antimalarial candidates typically progress through distinct phases. Phase I studies in healthy volunteers are primarily designed to assess safety and pharmacokinetics. oup.comnih.gov These studies help determine how the drug is absorbed, distributed, metabolized, and eliminated by the body. For antimalarials, Phase I trials may also include controlled human malaria infection (CHMI) studies to provide early indications of antiparasitic activity. oup.comnih.gov
Phase II trials aim to evaluate the efficacy of the drug in patients with malaria and to determine the optimal dosage. These studies are often randomized and controlled, comparing the new candidate to existing standard treatments. researchgate.net Phase II studies can provide data on parasite clearance rates and clinical response. asm.org
Adaptive Clinical Trial Designs and Bayesian Approaches
Adaptive clinical trial designs offer flexibility in modifying aspects of the trial (such as sample size, treatment arms, or randomization ratios) based on accumulating data while maintaining the validity and integrity of the study. nih.govnih.govisrctn.commesamalaria.org These designs can potentially expedite the drug development process by allowing for earlier decision-making and more efficient resource allocation. isrctn.com
Bayesian approaches can be integrated into adaptive designs to update prior beliefs about the drug's efficacy and safety as data become available. mesamalaria.orgmmv.org Bayesian methods provide a framework for incorporating existing knowledge and allow for probabilistic statements about the likelihood of different outcomes, which can be particularly useful in complex malaria endemic settings. mesamalaria.orgmmv.org Adaptive platform trials, which allow for the simultaneous evaluation of multiple interventions under a single master protocol, are also being explored in malaria research, including for vulnerable populations like pregnant women. mesamalaria.orgmmv.org
Ethical Considerations in Clinical Research for Antimalarials
Ethical considerations are paramount throughout the clinical research process for antimalarials, particularly in vulnerable populations and resource-limited settings where malaria is endemic. Key ethical principles include informed consent, minimizing risk, and ensuring a favorable risk-benefit ratio for participants. menzies.edu.auoup.comnih.govservice.gov.uktropmedres.ac
Obtaining truly informed consent from participants, who may have limited literacy or understanding of clinical research, requires careful attention to communication strategies and cultural context. service.gov.uktropmedres.ac The use of placebo control arms in trials needs careful ethical justification, especially when effective treatments already exist. menzies.edu.au Ethical review boards play a crucial role in ensuring that trials adhere to international and local ethical guidelines. service.gov.uk Research in pregnant women and children, who are disproportionately affected by malaria, requires additional safeguards and ethical considerations. mesamalaria.orgmmv.org Balancing individual participant interests with the broader public health goal of malaria control is a persistent ethical challenge. oup.comnih.gov
Biomarker Identification and Validation for Clinical Efficacy and Safety
Biomarkers play a vital role in antimalarial clinical trials for assessing efficacy, monitoring parasite dynamics, and potentially predicting treatment response. asm.orguw.edumdpi.comnih.govoucru.org Biomarkers can include measures of parasite load (e.g., using quantitative PCR), markers of host response, or indicators of drug effect. asm.orgmdpi.comnih.gov
Validation of biomarkers is essential to ensure their reliability and relevance in predicting clinical outcomes. oucru.org For instance, molecular tests detecting parasite nucleic acids can provide more sensitive measures of parasite clearance compared to traditional microscopy, which is particularly useful in early-stage trials and for evaluating drug pharmacodynamics. asm.org Biomarkers can also aid in differentiating true treatment failures from new infections in endemic areas, which is critical for accurately assessing drug efficacy. oucru.org
Pharmacogenomic Studies to Predict Patient Response and Adverse Events
Pharmacogenomic studies investigate the influence of genetic variations in the host on drug response and the occurrence of adverse events. nih.govbmj.comnih.govtandfonline.comresearchgate.net For antimalarials, host genetic factors can affect drug metabolism, transport, and interaction with the parasite. nih.govnih.govresearchgate.net
Genetic polymorphisms in drug-metabolizing enzymes (such as cytochrome P450 enzymes) can lead to inter-individual variability in drug exposure, potentially impacting efficacy and the risk of toxicity. nih.govbmj.comnih.govtandfonline.com While the direct pharmacogenomics of this compound are not detailed in the search results, studies on other antimalarials highlight the importance of considering host genetic factors in clinical trial design and data interpretation to understand variability in patient response. nih.govbmj.comnih.govtandfonline.comresearchgate.net Incorporating pharmacogenomic assessments into clinical trials for a compound like this compound would be valuable for identifying patient populations who may benefit most or be at higher risk of altered drug disposition.
Real-World Evidence (RWE) Generation and Post-Market Surveillance Methodologies
Real-World Evidence (RWE) is derived from data collected outside the traditional randomized controlled trial setting, such as from electronic health records, claims databases, and patient registries. springermedizin.de RWE can provide valuable insights into the effectiveness and safety of a drug in routine clinical practice across diverse patient populations.
Post-market surveillance (PMS), sometimes used interchangeably with pharmacovigilance, involves monitoring the quality, efficacy, and safety of approved drugs once they are available on the market. springermedizin.denih.govajtmh.orgnih.gov For antimalarials, robust PMS systems are crucial in endemic countries to detect substandard or falsified medicines and to identify any unexpected safety issues or changes in efficacy over time. nih.govajtmh.orgnih.gov Methodologies for PMS include passive surveillance (spontaneous reporting of adverse events), active surveillance (proactively collecting data), and post-licensure studies. springermedizin.de Generating RWE and conducting PMS would be essential for understanding the performance of this compound if it were to be approved for clinical use.
Future Directions and Emerging Research Avenues for Dibemethine
Exploration of Dibemethine's Potential in Other Parasitic Diseases
This compound gained attention in the context of malaria research, specifically as a side chain component of dibemequines. These compounds demonstrated activity against chloroquine-resistant Plasmodium falciparum and inhibited chloroquine (B1663885) transport via the P. falciparum chloroquine resistance transporter (PfCRT) nih.govevitachem.com. Despite the metabolic instability of the dibemequines themselves, this historical activity against a significant parasitic pathogen suggests the potential for exploring this compound or novel derivatives against other parasitic diseases.
Parasitic diseases continue to pose a substantial global health burden, with protozoan infections like leishmaniasis and Chagas disease affecting millions scirp.orgbjid.org.br. The need for new therapeutic agents is underscored by issues such as drug resistance and the limitations of existing treatments scirp.org. Given this compound's demonstrated antiparasitic relevance in malaria, future research could investigate its activity spectrum against a wider range of parasites. This could involve in vitro screening against various parasitic species or exploring structural modifications of this compound to identify derivatives with activity against other protozoa or helminths. The understanding gained from its interaction with PfCRT nih.govevitachem.com could potentially inform research into its effects on transporter proteins in other parasites.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
For this compound, AI and ML could play a significant role in designing novel derivatives with improved pharmacological properties. Given the metabolic instability observed with dibemequines containing the this compound side chain nih.gov, AI/ML algorithms could be trained on existing data to predict metabolic hotspots and design structures that are more stable in vivo. Furthermore, these technologies could be used to explore the vast chemical space around the this compound scaffold, identifying novel compounds with enhanced potency, selectivity, and drug-like characteristics. nih.gov. AI can assist in various stages of drug discovery, including target identification, drug design, screening, and repurposing nih.gov.
The application of AI/ML could involve:
Virtual Screening: Rapidly assessing large libraries of compounds structurally related to this compound for predicted activity against parasitic targets.
De Novo Design: Generating entirely new molecular structures based on the this compound scaffold with optimized properties.
Property Prediction: Estimating pharmacokinetic and pharmacodynamic properties, including metabolic stability, before synthesis and testing.
This integration could revitalize research into the therapeutic potential of this compound-related compounds by overcoming previous limitations through rational design guided by computational intelligence.
Novel Synthetic Routes and Sustainable Production Methods
This compound is utilized as a reagent in chemical synthesis a2bchem.com. Exploring novel and sustainable synthetic routes for this compound and its derivatives is an important area for future research. Traditional synthetic methods can sometimes be inefficient, generate significant waste, or rely on harsh reagents.
Future research could focus on developing greener chemistry approaches for this compound synthesis. This might involve exploring catalysis, flow chemistry, or alternative reaction conditions to improve yields, reduce energy consumption, and minimize the environmental footprint of the production process. researchgate.net The development of more efficient synthetic routes could also lower the cost of producing this compound and its derivatives, making them more accessible for research and potentially for eventual therapeutic use.
Areas of exploration could include:
Catalytic Synthesis: Utilizing metal or organocatalysts to facilitate key bond-forming reactions.
Continuous Flow Chemistry: Developing continuous processes for synthesis, potentially offering better control and scalability.
Biocatalysis: Investigating the use of enzymes for specific transformations in the synthetic pathway.
Developing sustainable production methods aligns with the broader global push towards environmentally responsible chemical manufacturing.
Development of Combination Therapies to Combat Drug Resistance
Drug resistance is a major challenge in treating many infectious diseases, including parasitic infections nih.gov. This compound's ability to chemosensitize chloroquine-resistant P. falciparum highlights its potential role in combination therapies nih.govevitachem.com. While the original dibemequines faced metabolic issues, the concept of using this compound or its derivatives in combination with other antiparasitic agents remains relevant.
Future research could investigate the potential of combining metabolically stable this compound derivatives with existing or new antiparasitic drugs. This approach could aim to:
Restore Sensitivity: Re-sensitize resistant parasites to established drugs.
Enhance Efficacy: Achieve synergistic effects, allowing for lower doses of each drug and potentially reducing toxicity.
Prevent Resistance Development: Make it more difficult for parasites to develop resistance to the combination therapy.
Research would involve in vitro and in vivo studies to evaluate the efficacy of different drug combinations, understand the mechanisms of interaction, and assess the potential for synergistic activity. This is particularly relevant in the context of diseases like malaria, where resistance to current first-line therapies is a growing concern nih.gov.
Global Health Impact and Policy Implications of this compound Development
The development of new drugs for parasitic diseases has significant global health implications, particularly for regions disproportionately affected by these infections nih.govscirp.orgbjid.org.br. If future research successfully identifies metabolically stable and effective this compound derivatives with therapeutic potential, their development and deployment would involve important policy considerations.
Key aspects of the global health impact and policy implications include:
Accessibility and Affordability: Ensuring that potential new therapies are accessible and affordable in resource-limited settings where parasitic diseases are prevalent.
Regulatory Pathways: Navigating the regulatory approval processes for new drugs, which can be complex and time-consuming.
Intellectual Property: Balancing the need for intellectual property protection to incentivize drug development with the goal of widespread access.
Public-Private Partnerships: The role of collaborations between research institutions, pharmaceutical companies, and global health organizations in advancing drug development and distribution.
Disease Surveillance and Resistance Monitoring: Implementing strategies to monitor the emergence of resistance to new therapies.
The historical context of this compound's link to malaria research underscores its potential relevance to diseases with significant global health burdens. Future development efforts would need to consider these broader implications to ensure that scientific advancements translate into tangible improvements in global health outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
